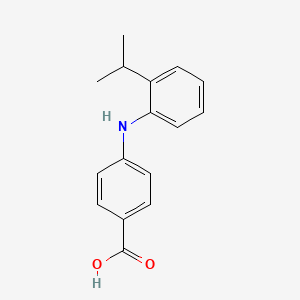
4-((2-Isopropylphenyl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((2-Isopropylphenyl)amino)benzoic acid” is a chemical compound with the molecular formula C16H17NO2 . It has a molecular weight of 255.31 . This compound is related to 4-aminobenzoic acid, which is an organic compound with the formula H2NC6H4CO2H .
Synthesis Analysis
The synthesis of compounds similar to “4-((2-Isopropylphenyl)amino)benzoic acid” often involves electrophilic and nucleophilic reactions . For example, benzocaine, a compound having a 4-aminobenzoate structure, can undergo various reactions to construct a library of benzocaine derivatives .Molecular Structure Analysis
The molecular structure of “4-((2-Isopropylphenyl)amino)benzoic acid” can be inferred from its molecular formula, C16H17NO2 . It is related to 4-aminobenzoic acid, which consists of a benzene ring substituted with amino and carboxyl groups .Chemical Reactions Analysis
The chemical reactions of compounds similar to “4-((2-Isopropylphenyl)amino)benzoic acid” often involve acid-base reactions . For instance, benzoic acid can undergo a reaction with NaOH, converting it into its more water-soluble ionic carboxylate form .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-((2-Isopropylphenyl)amino)benzoic acid” can be inferred from related compounds. For example, 4-aminobenzoic acid is a white solid that is slightly soluble in water .Aplicaciones Científicas De Investigación
Pharmaceutical Building Block
“4-((2-Isopropylphenyl)amino)benzoic acid” serves as a versatile building block in pharmaceutical research. Its structural flexibility allows for substitutions at both the amino and carboxyl groups, making it ideal for developing a wide range of novel molecules with potential therapeutic applications .
Anticancer Agent
Research has indicated that derivatives of para-aminobenzoic acid (PABA), which includes “4-((2-Isopropylphenyl)amino)benzoic acid”, show promise as anticancer agents. These compounds have been observed to inhibit cancer cell growth and could be pivotal in future clinical trials .
Anti-Alzheimer’s Research
PABA compounds are being studied for their potential use in treating Alzheimer’s disease. The ability of these compounds to interact with biological processes relevant to Alzheimer’s makes them a subject of interest for therapeutic intervention .
Antibacterial Applications
The antibacterial properties of PABA derivatives are well-documented. “4-((2-Isopropylphenyl)amino)benzoic acid” can be used to synthesize compounds that target bacterial infections, offering a pathway for new antibiotic drugs .
Antiviral Research
In the field of antiviral research, PABA derivatives are explored for their efficacy against various viral infections. The compound’s ability to be modified allows researchers to tailor-make molecules that can potentially inhibit viral replication .
Antioxidant Properties
PABA and its derivatives, including “4-((2-Isopropylphenyl)amino)benzoic acid”, exhibit antioxidant properties. This makes them valuable in research aimed at combating oxidative stress-related diseases .
Anti-inflammatory Uses
The anti-inflammatory potential of PABA derivatives is another area of interest. These compounds could lead to the development of new anti-inflammatory medications for conditions such as arthritis and other inflammatory disorders .
Folate Synthesis
Lastly, PABA is crucial in the synthesis of folate, an essential vitamin for DNA synthesis and replication. As such, “4-((2-Isopropylphenyl)amino)benzoic acid” could play a significant role in the production of folate or folate-like compounds .
Mecanismo De Acción
Target of Action
It is structurally similar to aminobenzoic acid , which is known to interact with p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the metabolism of certain compounds in the body.
Mode of Action
Based on its structural similarity to aminobenzoic acid , it may interact with its targets in a similar manner. Aminobenzoic acid acts as a substrate for p-hydroxybenzoic acid hydroxylase , suggesting that 4-((2-Isopropylphenyl)amino)benzoic acid might also interact with this enzyme.
Biochemical Pathways
Aminobenzoic acid, a structurally similar compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Therefore, it is plausible that 4-((2-Isopropylphenyl)amino)benzoic acid might also be involved in similar biochemical pathways.
Pharmacokinetics
It is known that the stability of similar compounds, such as boronic acids and their esters, can be influenced by the presence of water . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-((2-Isopropylphenyl)amino)benzoic acid might also be influenced by its solubility and stability in aqueous environments.
Result of Action
Derivatives of aminobenzoic acid have exhibited various biological activities, including antimicrobial and cytotoxic effects . Therefore, it is possible that 4-((2-Isopropylphenyl)amino)benzoic acid might also exhibit similar effects.
Action Environment
The action of 4-((2-Isopropylphenyl)amino)benzoic acid can be influenced by various environmental factors. For instance, the stability of similar compounds, such as boronic acids and their esters, is known to be influenced by the presence of water . Therefore, the action, efficacy, and stability of 4-((2-Isopropylphenyl)amino)benzoic acid might also be influenced by the presence of water and other environmental factors.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-propan-2-ylanilino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)14-5-3-4-6-15(14)17-13-9-7-12(8-10-13)16(18)19/h3-11,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZTWGXUKBTMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Isopropylphenyl)amino)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-phenylpiperazino)[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2865747.png)
![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2865751.png)

![2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2865753.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2865755.png)
![2-Cyclopropyl-1-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2865756.png)
![1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2865757.png)

![N-(4-acetylphenyl)-2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2865759.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2865761.png)
![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2865766.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2865768.png)
